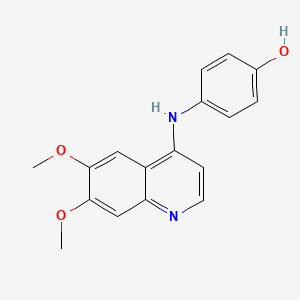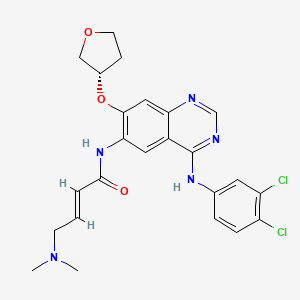
2,6-Difluoro-4-iodonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-iodonicotinaldehyde is a heterocyclic compound with the molecular formula C6H2F2INO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 6 of the pyridine ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-iodonicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method is the direct iodination of 2,6-difluoronicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
2,6-Difluoro-4-iodonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: 2,6-Difluoro-4-iodonicotinic acid.
Reduction: 2,6-Difluoro-4-iodonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Difluoro-4-iodonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of fluorinated organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,6-Difluoro-4-iodonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, potentially improving its bioavailability and efficacy. The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets.
類似化合物との比較
2,6-Difluoro-4-iodonicotinaldehyde can be compared with other halogenated nicotinaldehydes, such as:
2,6-Difluoro-4-chloronicotinaldehyde: Similar in structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
2,6-Difluoro-4-bromonicotinaldehyde:
2,6-Difluoro-4-fluoronicotinaldehyde: Has a fluorine atom at position 4, making it less reactive than its iodine or bromine counterparts.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which impart distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
2,6-difluoro-4-iodopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMILUMJHFCTENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)C=O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
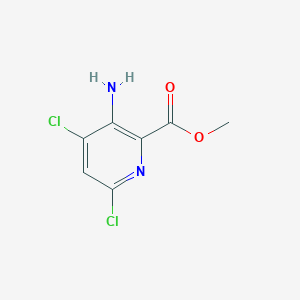
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B8224385.png)
![5-Bromo-4-chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8224394.png)
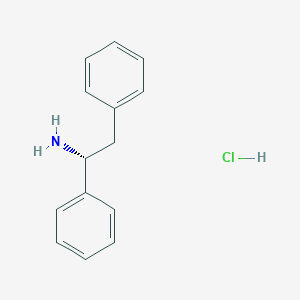

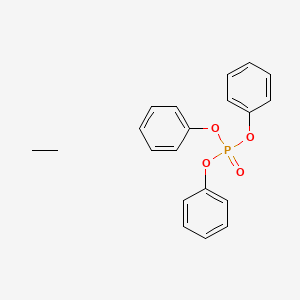

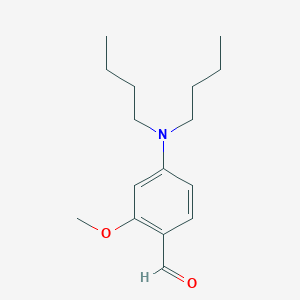
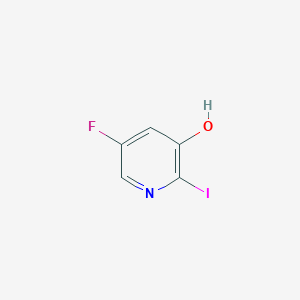
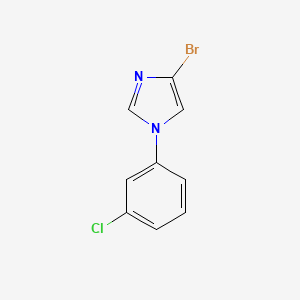

![[Dimethylamino(triazolo[4,5-b]pyridin-1-yloxy)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B8224461.png)
